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Compound of Interest

1-Benzyloxy-4-chloromethyl-2-
Compound Name:
fluoro-benzene

CAS No.: 536974-95-5

Cat. No.: B3143818

L J

2-Fluoro-1-benzyloxy-4-chloromethylbenzene is a trifunctional aromatic compound poised as a
highly valuable intermediate in the landscape of organic synthesis and medicinal chemistry. Its
strategic architecture, featuring a reactive chloromethyl group, a stable benzyloxy protecting
group, and an electronically significant fluorine atom, offers a powerful scaffold for the
construction of complex molecular entities. The presence and specific arrangement of these
functional groups provide chemists with orthogonal handles for sequential chemical
modifications, making it an ideal starting point for the synthesis of novel therapeutic agents.

The core utility of this molecule lies in the distinct roles of its substituents:

o The chloromethyl group serves as a potent electrophilic site, rendering the benzylic carbon
highly susceptible to nucleophilic substitution. This allows for the facile introduction of a
diverse array of functionalities, enabling the covalent linkage of this scaffold to other
molecules of interest.

e The benzyloxy group acts as a robust protecting group for the phenolic oxygen, which can
be selectively removed under specific conditions, such as catalytic hydrogenation, to unmask
a reactive hydroxyl group for further derivatization.

e The fluorine atom is a critical modulator of physicochemical and pharmacological properties.
The incorporation of fluorine into drug candidates can significantly enhance metabolic
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stability by blocking sites of oxidative metabolism, improve binding affinity to biological
targets through favorable electrostatic interactions, and modulate lipophilicity, which in turn
affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

[2]3]

This guide provides a comprehensive analysis of 2-fluoro-1-benzyloxy-4-chloromethylbenzene,
detailing its predicted physicochemical properties, a proposed synthetic pathway with a
detailed experimental protocol, its chemical reactivity, and a discussion of its potential
applications in drug development. Safety and handling protocols are also thoroughly addressed
to ensure its responsible use in a research setting.

Section 1: Physicochemical and Spectroscopic
Profile

While 2-fluoro-1-benzyloxy-4-chloromethylbenzene is not a widely cataloged commercial
product, its properties can be reliably predicted based on its structure and data from analogous
compounds.

Predicted Physicochemical Properties

The following table summarizes the key identifiers and predicted properties for this compound.
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Predicted Value /

Property . Source | Rationale
Information
1-(benzyloxy)-2-fluoro-4- Based on standard IUPAC
IUPAC Name
(chloromethyl)benzene nomenclature rules.

Derived from the chemical
Molecular Formula C14H12CIFO
structure.

] Calculated from the molecular
Molecular Weight 250.70 g/mol
formula.

o Inferred from similar
Colorless to pale yellow liquid _
Appearance substituted toluenes and

or low-melting solid
benzyl ethers.[4][5]

Soluble in common organic )
Typical for moderately polar

Solubility solvents (e.g., DCM, EtOAc, )
aromatic compounds.[4]
THF, DMF)
Store at 2-8°C under an inert Recommended for reactive
Storage Conditions atmosphere (e.g., Argon, benzylic halides to prevent
Nitrogen) degradation.[6]

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized
compound. The following are the expected spectral characteristics for 2-fluoro-1-benzyloxy-4-
chloromethylbenzene.

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by
distinct signals for the aromatic and benzylic protons.

o Aromatic Protons (3H): Complex multiplets expected in the range of & 6.9-7.5 ppm. The
proton between the benzyloxy and fluorine groups will likely appear as a triplet, while the
other two protons will show doublet of doublets splitting patterns due to coupling with each
other and the fluorine atom.

o Benzyloxy Phenyl Protons (5H): A multiplet in the range of & 7.3-7.5 ppm.
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o Benzyloxy Methylene Protons (2H): A sharp singlet around & 5.1 ppm.

o Chloromethyl Protons (2H): A sharp singlet around & 4.6 ppm.[4]

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance):

o The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (1J(C-
F) = 240-250 Hz).

o Other aromatic carbons will show smaller two- and three-bond C-F couplings.

o Signals for the benzyloxy methylene carbon (= 71 ppm) and the chloromethyl carbon (= 45
ppm) would be clearly visible.

IR (Infrared) Spectroscopy:
o C-H stretch (aromatic): ~3030-3100 cm™1
o C-H stretch (aliphatic): ~2850-2960 cm~1
o C=C stretch (aromatic): ~1500-1600 cm~1

o C-O stretch (aryl ether): ~1230-1270 cm~! (asymmetric) and ~1020-1050 cm™1
(symmetric)

o C-F stretch: ~1100-1200 cm™!
o C-ClI stretch: ~650-750 cm—!
e Mass Spectrometry (MS):

o The molecular ion peak [M]* would be observed at m/z 250, with a characteristic [M+2]*
peak at m/z 252 in an approximate 3:1 ratio, confirming the presence of one chlorine
atom.

o A prominent fragment would be the tropylium ion at m/z 91, corresponding to the benzyl
fragment [C7H7]*. Another significant fragment would arise from the loss of the
chloromethyl group.
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Section 2: Synthesis and Experimental Protocol

A logical and efficient synthesis of 2-fluoro-1-benzyloxy-4-chloromethylbenzene can be
envisioned via a two-step sequence starting from commercially available 3-fluorophenol. This
pathway involves an initial protection of the phenolic hydroxyl group, followed by a
regioselective chloromethylation.

Step 1: Williamson Ether Synthesis

@-FluorophenoD

Benzyl Bromide, K2COs, Acetone

@-(Benzyloxy)-3-fluorobenzene)

Step 2: Chloromethylation

@-(Benzonxy)-S-quorobenzeneD

Paraformaldehyde, HCI, ZnCl2

@—FIuoro—1—benzyloxy—4—chIoromethylbenzena

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices

o Step 1 (Williamson Ether Synthesis): This is a classic and high-yielding method for forming
aryl ethers. 3-Fluorophenol is deprotonated by a mild base, potassium carbonate (K2CO3), to
form the corresponding phenoxide. This potent nucleophile then displaces the bromide from
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benzyl bromide in an Sn2 reaction. Acetone is chosen as the solvent due to its ability to
dissolve the reactants and its suitable boiling point for the reaction.

o Step 2 (Chloromethylation): This is an electrophilic aromatic substitution reaction. The
benzyloxy group is a strong activating and ortho, para-directing group, while the fluorine
atom is a deactivating but also ortho, para-directing group.[7] The powerful activating effect
of the benzyloxy group will dominate, directing the incoming electrophile primarily to the
positions ortho and para to it. The para position (C4) is sterically more accessible and
electronically favored, leading to the desired product as the major regioisomer. A mixture of
paraformaldehyde and concentrated HCI in the presence of a Lewis acid like zinc chloride
(ZnCl2) is a standard reagent system for generating the chloromethyl electrophile.[8]

Detailed Step-by-Step Methodology

PART A: Synthesis of 1-(Benzyloxy)-3-fluorobenzene

e Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 3-fluorophenol (10.0 g, 89.2 mmol), anhydrous potassium carbonate (18.5 g,
133.8 mmol), and acetone (150 mL).

o Reaction Initiation: Stir the suspension vigorously at room temperature for 20 minutes.

o Addition of Reagent: Add benzyl bromide (11.7 mL, 98.1 mmol) dropwise to the mixture over
15 minutes.

o Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Workup: After cooling to room temperature, filter the solid K2COs and wash with acetone.
Concentrate the filtrate under reduced pressure to obtain a crude oil.

« Purification: Dissolve the oil in ethyl acetate (100 mL) and wash with 1M NaOH (2 x 50 mL)
and brine (1 x 50 mL). Dry the organic layer over anhydrous Na=SOa, filter, and concentrate
in vacuo. The resulting crude product can be purified by flash column chromatography (silica
gel, hexane/ethyl acetate gradient) to yield pure 1-(benzyloxy)-3-fluorobenzene.

PART B: Synthesis of 2-Fluoro-1-benzyloxy-4-chloromethylbenzene
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e Setup: In a 100 mL three-necked flask fitted with a mechanical stirrer, a gas inlet, and an
outlet connected to a trap, place 1-(benzyloxy)-3-fluorobenzene (10.0 g, 49.5 mmol),
paraformaldehyde (1.8 g, 59.4 mmol), and anhydrous zinc chloride (0.7 g, 5.0 mmol).

e Reaction: Cool the flask in an ice bath to 0°C. Bubble dry hydrogen chloride (HCI) gas
through the stirred mixture for 3-4 hours, ensuring the temperature does not exceed 10°C.

e Quenching: After the reaction is complete (as monitored by TLC), carefully pour the mixture
onto crushed ice (100 g) with stirring.

o Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

o Workup: Combine the organic layers and wash with cold water (2 x 50 mL), saturated
sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

« Purification: Dry the organic layer over anhydrous MgSOa, filter, and concentrate under
reduced pressure. The crude product should be purified by flash column chromatography
(silica gel, hexane/DCM gradient) to afford the final product, 2-fluoro-1-benzyloxy-4-
chloromethylbenzene.

Section 3: Chemical Reactivity and Synthetic
Applications

The synthetic utility of 2-fluoro-1-benzyloxy-4-chloromethylbenzene stems from the orthogonal
reactivity of its functional groups.
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Reactions at Chloromethyl Group (SN2)

Ethers (R-OH)
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2-FIuoro-1-benzyloxy-4-ch|oromethylbenzenej Thioethers (R-SH)
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Debenzylation
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Click to download full resolution via product page
Caption: Key reaction pathways for the target compound.

» Nucleophilic Substitution at the Benzylic Carbon: The chloromethyl group is the primary site
of reactivity. As a benzylic halide, it is an excellent substrate for Sn2 reactions. This allows for
the straightforward installation of various nucleophiles, including alcohols, phenols, amines,
thiols, and carboxylates, to build more complex structures.[4] This reactivity is fundamental to
its role as a building block for tethering the fluoro-benzyloxy-phenyl scaffold to other
molecular fragments.

o Deprotection of the Benzyl Ether: The benzyloxy group can be cleaved via catalytic
hydrogenolysis (e.g., using Hz gas and a palladium-on-carbon catalyst). This reaction is
typically clean and high-yielding, revealing the parent phenol. This unmasking step is often
performed late in a synthetic sequence to expose a hydroxyl group for further
functionalization or as a required pharmacophore for biological activity.
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» Applications in Drug Discovery: Halogenated and benzyloxy-containing aromatic structures
are prevalent motifs in medicinal chemistry.[9] The subject compound serves as a precursor
to molecules where the fluorinated phenyl ring is a key component. For instance, similar
fluorinated benzyl intermediates are used in the synthesis of kinase inhibitors, central
nervous system agents, and anti-infectives. The fluorine atom can enhance binding to target
proteins and improve metabolic stability, leading to drugs with better pharmacokinetic
profiles.[1][3]

Section 4: Safety, Handling, and Disposal

As a reactive benzylic halide, 2-fluoro-1-benzyloxy-4-chloromethylbenzene must be handled
with appropriate caution. The following guidelines are based on safety data for structurally
related compounds.[10][11][12]

e Hazard Identification:
o Acute Toxicity: Harmful if swallowed or inhaled.

o Corrosion/Irritation: Causes severe skin burns and eye damage.[12] It is expected to be a
lachrymator (tear-inducing).

o Sensitization: May cause respiratory irritation.

o Personal Protective Equipment (PPE):

[¢]

Engineering Controls: All manipulations should be performed in a certified chemical fume
hood to avoid inhalation of vapors.

[¢]

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

o

Eye Protection: Use chemical safety goggles and a face shield.

o

Skin and Body Protection: Wear a flame-retardant lab coat.
e Handling and Storage:

o Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]
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o Store away from incompatible materials such as strong oxidizing agents, strong bases,
and moisture.

o Ground all equipment when transferring material to prevent static discharge.[10]

o First Aid Measures:

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

o Skin Contact: Immediately remove all contaminated clothing and wash skin with soap and
plenty of water for at least 15 minutes. Seek immediate medical attention.

o Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek
immediate medical attention.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM
[lestudium-ias.com]

¢ 2. mdpi.com [mdpi.com]
¢ 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
¢ 4. pdf.benchchem.com [pdf.benchchem.com]

¢ 5. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 5 g | Request for Quote | Thermo Scientific
Chemicals [thermofisher.com]

¢ 6. 2-chloro-1-fluoro-4-(trifluoromethyl)benzene | 78068-85-6 [sigmaaldrich.com]
e 7.researchgate.net [researchgate.net]

¢ 8. notes.fluorinel.ru [notes.fluorinel.ru]

¢ 9. pdf.benchchem.com [pdf.benchchem.com]

¢ 10. assets.thermofisher.cn [assets.thermofisher.cn]

e 11. fishersci.co.uk [fishersci.co.uk]

e 12. fishersci.com [fishersci.com]

¢ 13. tcichemicals.com [tcichemicals.com]

¢ To cite this document: BenchChem. [Introduction: A Versatile Building Block in Modern Drug
Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3143818#2-fluoro-1-benzyloxy-4-
chloromethylbenzene-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b3143818?utm_src=pdf-custom-synthesis
https://www.lestudium-ias.com/content/fluorine-key-element-modern-drug-discovery-and-development
https://www.lestudium-ias.com/content/fluorine-key-element-modern-drug-discovery-and-development
https://www.mdpi.com/1420-3049/28/18/6641
https://www.jscimedcentral.com/jounal-article-info/Annals-of-Medicinal-Chemistry-and-Research/Biological-Potential-of-FluoroBenzene-Analogs-296
https://pdf.benchchem.com/1269/A_Technical_Guide_to_1_benzyloxy_2_chloromethyl_benzene.pdf
https://www.thermofisher.com/order/catalog/product/H30053.06
https://www.thermofisher.com/order/catalog/product/H30053.06
https://www.sigmaaldrich.com/FR/fr/product/synthonixcorporation/sy3h3d67a28b?context=bbe
https://www.researchgate.net/publication/231266284_The_Anomalous_Reactivity_of_Fluorobenzene_in_Electrophilic_Aromatic_Substitution_and_Related_Phenomena
http://notes.fluorine1.ru/public/pdfs/127_4_en.pdf
https://pdf.benchchem.com/1288/A_Technical_Guide_to_4_Benzyloxy_2_bromo_1_fluorobenzene_Properties_Synthesis_and_Applications.pdf
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA14384&PLANT=d__ALF
https://www.fishersci.co.uk/store/msds?partNumber=11457676&countryCode=GB&language=en
https://www.fishersci.com/store/msds?partNumber=AC119431000&countryCode=US&language=en
https://www.tcichemicals.com/BE/en/sds/F1127_EU_6N.pdf
https://www.benchchem.com/product/b3143818#2-fluoro-1-benzyloxy-4-chloromethylbenzene-properties
https://www.benchchem.com/product/b3143818#2-fluoro-1-benzyloxy-4-chloromethylbenzene-properties
https://www.benchchem.com/product/b3143818#2-fluoro-1-benzyloxy-4-chloromethylbenzene-properties
https://www.benchchem.com/product/b3143818#2-fluoro-1-benzyloxy-4-chloromethylbenzene-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3143818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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